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Compound of Interest

Compound Name:
8-Chloro[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1319473 Get Quote

An In-depth Technical Guide to 8-
Chlorotriazolo[4,3-a]pyrazine
A Note on Isomeric Specificity: Initial database searches for "8-Chlorotriazolo[1,5-a]pyrazine"

indicate a degree of ambiguity, with the isomeric form, 8-Chlorotriazolo[4,3-a]pyrazine, being

the more extensively documented compound. This guide will focus on the latter, well-

characterized isomer.

Core Chemical Identity
8-Chlorotriazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole and

pyrazine ring system. The presence of a chlorine atom at the 8-position significantly influences

its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of 8-Chlorotriazolo[4,3-a]pyrazine.

Table 1: Physicochemical Properties of 8-Chlorotriazolo[4,3-a]pyrazine
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Property Value Source

CAS Number 68774-77-6 [1][2]

Molecular Formula C₅H₃ClN₄ [1][2]

Molecular Weight 154.56 g/mol [1][2]

Appearance Tan to brown solid [1]

Purity ≥ 95% (HPLC) [1]

Storage Conditions 0-8 °C [1]

Applications in Research and Development
8-Chlorotriazolo[4,3-a]pyrazine serves as a versatile building block in the synthesis of more

complex molecules with a range of biological activities. Its derivatives have been investigated

for various therapeutic applications.

Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel

therapeutic agents, including those with potential anti-cancer and anti-inflammatory

properties.[1] The triazolopyrazine scaffold is of significant interest in drug discovery.

Agrochemicals: It is utilized in the formulation of agrochemicals for crop protection.[1]

Materials Science: The compound is explored for creating advanced materials, such as

polymers with enhanced thermal and chemical resistance.[1]

Experimental Protocols
Detailed experimental protocols for 8-Chlorotriazolo[4,3-a]pyrazine are not extensively

published. However, the synthesis of structurally related triazolo[4,3-a]pyrazine derivatives

provides a strong model for its preparation and modification. The following are representative

synthetic procedures for analogous compounds.

Synthesis of 3-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]pyrazine Scaffold:

This multi-step synthesis illustrates the formation of the core triazolopyrazine ring system.
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Caption: Synthetic workflow for a triazolo[4,3-a]pyrazine scaffold.

General Procedure for Amide Condensation and Deprotection:

This procedure describes the modification of a triazolopyrazine scaffold to produce a library of

derivatives.

Amide Condensation: To a solution of a Boc-protected amino acid in dichloromethane

(DCM), triethylamine and a coupling agent (e.g., DCC) are added. The triazolopyrazine

scaffold is then added, and the mixture is stirred to facilitate the amide bond formation.

Deprotection: The resulting intermediate is treated with a solution of trifluoroacetic acid in

DCM to remove the Boc protecting group, yielding the final amine derivative.

Characterization of Derivatives:

Synthesized compounds are typically characterized using a suite of analytical techniques:

Melting Point: To determine the purity and identity of the solid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Elemental Analysis: To determine the elemental composition and confirm the empirical

formula.

Table 2: Representative Characterization Data for a Triazolo[4,3-a]pyrazine Derivative
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Analysis Data

¹H NMR (DMSO-d₆) δ

10.86 (1H, s), 7.42 (1H, t, J₁ = 8.0 Hz, J₂ = 8.0

Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m),

4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–

3.20 (3H, m), 1.35 (9H, s)

¹³C NMR (DMSO-d₆) δ

28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1,

109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1,

127.6, 137.0, 143.9, 153.0, 155.6, 171.4

ESI-MS (m/z)
Calculated for C₂₂H₂₆F₃N₆O₃, [M+H]⁺: 479.48;

Found: 479.34

Source: Adapted from a study on novel triazolo[4,3-a]pyrazine derivatives with antibacterial

activity.[3]

Biological Activity and Signaling Pathways
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit a range of

biological activities, including antibacterial and anticancer effects.

Antibacterial Activity:

Certain triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial

activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g.,

Escherichia coli) bacteria.[3] The proposed mechanism involves the protonated amine or

nitrogen heterocycle forming π-cation interactions with amino acid residues of bacterial DNA

gyrase.[3]

Anticancer Activity and Signaling Pathway Inhibition:

Derivatives of[2][3][4]triazolo[4,3-a]pyrazine have been designed and synthesized as dual

inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy.

The dysregulation of the HGF/c-Met signaling pathway is a driving factor in many cancers,

promoting tumor growth and metastasis. Similarly, VEGFR-2 is a key regulator of angiogenesis,

the formation of new blood vessels that supply tumors.
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Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.

This inhibition of key signaling pathways can lead to a reduction in tumor cell proliferation and

angiogenesis. Studies have shown that certain derivatives can induce cell cycle arrest and

apoptosis in cancer cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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